N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide
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Description
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring .Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been shown to interact with their targets through allosteric binding . This interaction can destabilize the target protein, leading to changes in its function .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to inflammation (rorγt), oxygen sensing (phd-1), and cell signaling (jak1 and jak2) .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines .
Action Environment
The synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that the compound may be stable under a variety of environmental conditions .
Properties
IUPAC Name |
N-cyclopropyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-9-6-12(20-14(17-9)15-8-16-20)19-4-5-22-11(7-19)13(21)18-10-2-3-10/h6,8,10-11H,2-5,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJIYRNMACJLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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